molecular formula C10H10F5NO4S B1394503 Ethyl (2-nitro-5-(pentafluorosulfanyl)phenyl) acetate CAS No. 1309569-23-0

Ethyl (2-nitro-5-(pentafluorosulfanyl)phenyl) acetate

Cat. No. B1394503
M. Wt: 335.25 g/mol
InChI Key: UFSKYJYVIQNZRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2-nitro-5-(pentafluorosulfanyl)phenyl) acetate (ENPPA) is a novel compound of interest for its potential applications in science and industry. ENPPA is a derivative of phenyl acetate, a common organic compound, and is composed of a nitro group, a pentafluorosulfanyl group, and an ethyl group. The unique properties of ENPPA make it a promising candidate for various laboratory and industrial applications.

Scientific Research Applications

Synthesis of Pentafluorosulfanyl-Containing Compounds

Ethyl (2-nitro-5-(pentafluorosulfanyl)phenyl) acetate serves as an intermediate in the synthesis of various pentafluorosulfanyl-containing compounds, such as indoles and oxindoles. A notable method involves vicarious nucleophilic substitution (VNS) of nitro(pentafluorosulfanyl)benzenes followed by catalytic hydrogenation, providing a two-step, atom-economical route to these compounds. The VNS reaction with ethyl chloroacetate and subsequent nitro group reduction followed by thermal cyclization has been used to furnish SF5-containing oxindoles, showcasing the compound's utility in synthesizing complex structures with potential applications in materials science and pharmaceuticals (Iakobson, Pošta, & Beier, 2013).

Thermodynamic Properties in Solvents

The solubility and thermodynamic properties of related nitrophenyl derivatives in organic solvents like acetonitrile, propan-2-ol, and ethyl acetate have been studied, providing insights into the dissolution behavior and potential solvent interactions of ethyl (2-nitro-5-(pentafluorosulfanyl)phenyl) acetate. Understanding these properties is crucial for its application in various chemical reactions and processes (Marshalek et al., 2017).

properties

IUPAC Name

ethyl 2-[2-nitro-5-(pentafluoro-λ6-sulfanyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F5NO4S/c1-2-20-10(17)6-7-5-8(21(11,12,13,14)15)3-4-9(7)16(18)19/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSKYJYVIQNZRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1)S(F)(F)(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F5NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2-nitro-5-(pentafluorosulfanyl)phenyl) acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (2-nitro-5-(pentafluorosulfanyl)phenyl) acetate
Reactant of Route 2
Ethyl (2-nitro-5-(pentafluorosulfanyl)phenyl) acetate
Reactant of Route 3
Reactant of Route 3
Ethyl (2-nitro-5-(pentafluorosulfanyl)phenyl) acetate
Reactant of Route 4
Ethyl (2-nitro-5-(pentafluorosulfanyl)phenyl) acetate
Reactant of Route 5
Ethyl (2-nitro-5-(pentafluorosulfanyl)phenyl) acetate
Reactant of Route 6
Reactant of Route 6
Ethyl (2-nitro-5-(pentafluorosulfanyl)phenyl) acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.